(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione
Brand Name:
Vulcanchem
CAS No.:
175853-35-7
VCID:
VC20922758
InChI:
InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1
SMILES:
C1CC2C(=O)NNCC(=O)N2C1
Molecular Formula:
C7H11N3O2
Molecular Weight:
169.18 g/mol
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione
CAS No.: 175853-35-7
Cat. No.: VC20922758
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175853-35-7 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d][1,2,5]triazepine-1,5-dione |
| Standard InChI | InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1 |
| Standard InChI Key | FLYULXUFFBRLDA-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@H]2C(=O)NNCC(=O)N2C1 |
| SMILES | C1CC2C(=O)NNCC(=O)N2C1 |
| Canonical SMILES | C1CC2C(=O)NNCC(=O)N2C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator